molecular formula C15H15ClF3N3O3 B15294227 2-Deschloro Carfentrazone Ethyl Ester

2-Deschloro Carfentrazone Ethyl Ester

Cat. No.: B15294227
M. Wt: 377.74 g/mol
InChI Key: FMSBECMBLPOLKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of 2-Deschloro Carfentrazone Ethyl Ester involves several synthetic routes. One common method includes reacting 1-(5-amino-4-chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5-one with acrylic acid through a diazo arylation reaction. This reaction produces 2-chloro-3-{2-chloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,3-triazol-1-yl]-4-fluorophenyl}propionic acid. The resulting product is then esterified with ethanol in the presence of an acidic catalyst to yield carfentrazone-ethyl .

Mechanism of Action

The mechanism of action of 2-Deschloro Carfentrazone Ethyl Ester, through its conversion to carfentrazone-ethyl, involves the inhibition of protoporphyrinogen oxidase (PPO). This enzyme is crucial in the chlorophyll biosynthetic pathway of plants. By inhibiting PPO, the compound disrupts membrane integrity, leading to cell death . This mode of action makes it effective in controlling broadleaf weeds .

Comparison with Similar Compounds

2-Deschloro Carfentrazone Ethyl Ester is unique due to its specific structure and mode of action. Similar compounds include:

These compounds share similar applications in agriculture but differ in their chemical structures and specific target weeds .

Properties

Molecular Formula

C15H15ClF3N3O3

Molecular Weight

377.74 g/mol

IUPAC Name

ethyl 3-[2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]-4-fluorophenyl]propanoate

InChI

InChI=1S/C15H15ClF3N3O3/c1-3-25-13(23)5-4-9-6-12(11(17)7-10(9)16)22-15(24)21(14(18)19)8(2)20-22/h6-7,14H,3-5H2,1-2H3

InChI Key

FMSBECMBLPOLKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC(=C(C=C1Cl)F)N2C(=O)N(C(=N2)C)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.